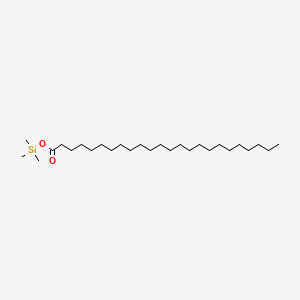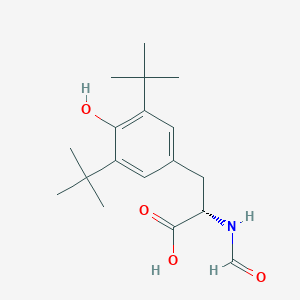
3,5-Di-tert-butyl-N-formyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-tert-butyl-N-formyl-L-tyrosine is an organic compound with the molecular formula C18H27NO4. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two tert-butyl groups and a formyl group attached to the tyrosine backbone. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-formyl-L-tyrosine typically involves the formylation of 3,5-di-tert-butyl-L-tyrosine. One common method is the Duff reaction, which uses hexamethylenetetramine and formic acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3,5-Di-tert-butyl-N-formyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tyrosine derivatives depending on the reagents used.
科学的研究の応用
3,5-Di-tert-butyl-N-formyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurochemistry.
作用機序
The mechanism of action of 3,5-Di-tert-butyl-N-formyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butylcatechol: A related compound with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various ligands and catalysts.
3,5-Di-tert-butylsalicylaldehyde: Known for its antibacterial activity and use in preparing nickel complexes .
Uniqueness
3,5-Di-tert-butyl-N-formyl-L-tyrosine is unique due to the presence of both tert-butyl and formyl groups on the tyrosine backbone. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
67739-14-4 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC名 |
(2S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)12-7-11(9-14(16(22)23)19-10-20)8-13(15(12)21)18(4,5)6/h7-8,10,14,21H,9H2,1-6H3,(H,19,20)(H,22,23)/t14-/m0/s1 |
InChIキー |
JKXUDKFKDAPYBK-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[C@@H](C(=O)O)NC=O |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


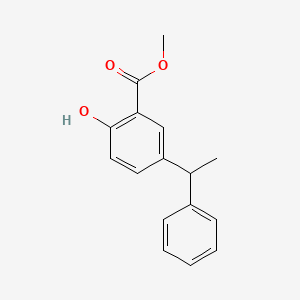

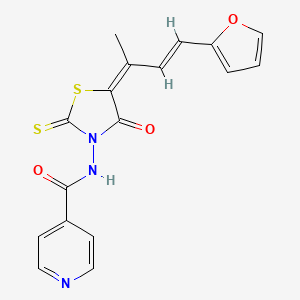
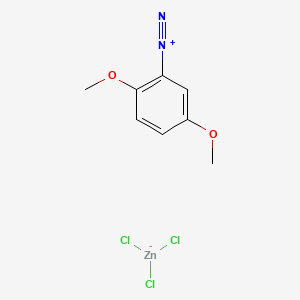

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
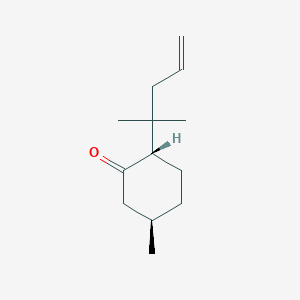

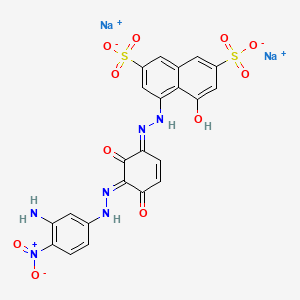
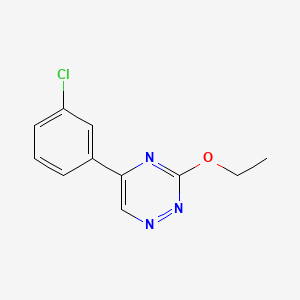
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)
